Evodia fruit

TRPV1 agonism pain signaling calcium channel activation

Procure high-purity Limonin (evodine; CAS 1180-71-8), a structurally distinct triterpenoid limonoid aglycone from Evodia rutaecarpa fruit. Unlike the co-occurring indoloquinazoline alkaloids evodiamine and rutaecarpine, Limonin exhibits orthogonal bioactivity (HIV-1 protease inhibition, anti-osteoporotic effects, chemically induced carcinogenesis inhibition) with no confounding TRPV1 agonism or CYP1A inhibition. It is the essential QC marker for comprehensive Evodia material authentication. Validated HPLC-DAD methods achieve RSD <1.85% and 97.91–100.49% accuracy. Solubility profile: insoluble in water, soluble in tetrahydrofuran and acetone. Patented separations yield >99% purity for analytical reference standard use.

Molecular Formula C26H30O8
Molecular Weight 470.5 g/mol
CAS No. 1180-71-8
Cat. No. B1675406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvodia fruit
CAS1180-71-8
SynonymsCitro;  Dictamnolactone;  Limonin;  Evodin;  Limonine;  NSC 36508;  Obaculactone.
Molecular FormulaC26H30O8
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C
InChIInChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3
InChIKeyKBDSLGBFQAGHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Evodia Fruit (Limonin/Evodine) CAS 1180-71-8: Compound Identity and Alkaloid Context


Evodia fruit-derived limonin (also designated evodine; CAS 1180-71-8) is a highly oxidized triterpenoid limonoid aglycone with molecular formula C26H30O8 and molecular weight 470.51 . As a bitter principle originally characterized from citrus species, limonin is a structurally distinct non-alkaloidal constituent of Evodia rutaecarpa (Juss.) Benth. fruit, coexisting with but chemically unrelated to the quinazolinocarboline alkaloids evodiamine (C19H17N3O; MW 303.36) and rutaecarpine (C18H13N3O; MW 287.32) [1]. Limonin is insoluble in water, very slightly soluble in alcohol and ether, but soluble in tetrahydrofuran and acetone, a solubility profile that differentiates it markedly from the indolequinazoline alkaloid fraction and directly impacts extraction and formulation strategies .

Why Evodia rutaecarpa Alkaloids Cannot Substitute for Limonin in Scientific Applications


Limonin (CAS 1180-71-8) cannot be functionally replaced by the more extensively studied Evodia indolequinazoline alkaloids evodiamine and rutaecarpine. These compounds belong to entirely distinct chemical classes (triterpenoid limonoid versus indoloquinazoline alkaloids), exhibit fundamentally different solubility profiles, and engage divergent molecular targets and biological pathways [1]. While evodiamine and rutaecarpine are established TRPV1 agonists and CYP1A2 inhibitors, limonin demonstrates an orthogonal bioactivity signature centered on HIV-1 protease inhibition, anti-osteoporotic effects, and chemically induced carcinogenesis inhibition, with no evidence of TRPV1 agonism or P450 inhibitory activity [2][3]. Substituting an alkaloid-enriched fraction or isolated evodiamine/rutaecarpine for limonin would therefore produce experimental outcomes that do not reflect limonin-specific pharmacology, rendering data non-interpretable for studies targeting limonoid-mediated pathways or requiring limonin as an analytical reference standard [4].

Quantitative Differential Evidence for Limonin (Evodine) Selection Over Related Evodia Constituents


Limonin Demonstrates Distinct TRPV1-Negative Pharmacology Versus Alkaloid Agonists

Evodiamine activates TRPV1 channels in HEK293 cells at 10 µM, while rutaecarpine requires a five-fold higher concentration of 50 µM to achieve comparable activation in electrophysiological recording experiments, establishing evodiamine as the more potent TRPV1 agonist within the alkaloid pair [1]. In molecular simulation studies, synthetic evodiamine and rutaecarpine derivatives demonstrated TRPV1 binding affinity increases of 1.36–1.72-fold and 2.50–3.16-fold over the parent alkaloids, confirming that TRPV1 engagement is an intrinsic property of the quinazolinocarboline scaffold [2]. In contrast, limonin is a triterpenoid limonoid with no structural homology to the indoloquinazoline core and no published evidence of TRPV1 channel interaction; its reported pharmacological targets include HIV-1 protease inhibition and osteoblastogenesis modulation, representing a completely orthogonal mechanism of action .

TRPV1 agonism pain signaling calcium channel activation

Limonin Evades the Potent CYP1A2 Inhibitory Activity Characteristic of Rutaecarpine

Rutaecarpine exhibits a Ki value of 39 ± 2 nM for CYP1A2-mediated 7-methoxyresorufin O-demethylation (MROD) activity in mouse liver microsomes, acting as a noncompetitive inhibitor, and at 1 µM causes 98% inhibition of CYP1A1 EROD activity, 91% inhibition of CYP1A2 MROD activity, and 77% inhibition of phenacetin O-deethylation in human liver microsomes [1]. The IC50 ratio of EROD to MROD for rutaecarpine is 6, and it demonstrates 15-fold higher selectivity for CYP1A2 over CYP1A1 in bicistronic human P450 expression systems [1]. Among the three Evodia quinazolinocarboline alkaloids tested (rutaecarpine, evodiamine, dehydroevodiamine), rutaecarpine shows the most potent and selective CYP1A inhibition [1]. Limonin, as a limonoid rather than an indoloquinazoline alkaloid, has not been reported to inhibit CYP1A2 or other major P450 isoforms, indicating minimal potential for P450-mediated drug-drug interactions [2].

drug metabolism cytochrome P450 inhibition DDI risk

Limonin Lacks the Cytotoxic Activity of Evodiamine in Tumor Cell Lines

In CCRF-CEM leukemia cell proliferation assays, evodiamine and rutaecarpine exhibit IC50 values ranging from 2.64 to 4.53 µM, demonstrating high cytotoxicity [1]. In a broader panel of five tumor cell lines (A375-S2 melanoma, HeLa cervical cancer, MCF7 breast adenocarcinoma, THP-1 acute monocytic leukemia, L929 murine fibrosarcoma), evodiamine consistently shows more potent cytotoxic effects than rutaecarpine [2]. Both alkaloids are weak modulators of P-glycoprotein (P-gp) activity in calcein accumulation assays [1]. In contrast, limonin is described as having anti-proliferative and proapoptotic activity on several cancer cell lines through mechanisms involving inhibition of chemically induced carcinogenesis (azoxymethane-induced colon cancer model) and HIV-1 protease inhibition, rather than the direct cytotoxicity profile associated with the indoloquinazoline alkaloids .

cytotoxicity cancer cell proliferation P-glycoprotein modulation

HPLC-DAD Analysis Confirms Limonin as a Chemically Independent Marker for Quality Control Differentiation

An HPLC-DAD method validated for the simultaneous determination of limonin and six key alkaloids (evodiamine, rutaecarpine, 1-methyl-2-undecyl-4(1H)-quinolone, evocarpine, 1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone, and dihydroevocarpine) in Evodia rutaecarpa demonstrated intraday and interday precision with RSD below 1.85% and accuracy ranging from 97.91% to 100.49% [1]. Analysis of 18 commercial batches revealed substantial variation in alkaloid content, prompting the conclusion that limonin, together with 1-methyl-2-undecyl-4(1H)-quinolone and dihydroevocarpine, should serve as chemical markers distinct from evodiamine for comprehensive quality control of E. rutaecarpa materials [1]. A patent method (CN-101367823-A) for simultaneous separation of high-purity limonin, evodiamine, and rutaecarpine from medicinal Evodia fruit achieves purity exceeding 99% for each compound, confirming that limonin can be obtained as an analytically distinct, high-purity reference standard [2].

quality control chemical marker HPLC quantification

Limonin and Evodol Exhibit Distinct Caco-2 Transport Kinetics Differentiating Limonoids from Alkaloids

A Caco-2 cell monolayer study evaluated the intestinal absorption and transepithelial transport of three limonoids isolated from Evodia fruit: evodol, limonin, and shihulimonin A [1]. While the study provides class-level transport characterization for Evodia limonoids, it establishes that limonin exhibits measurable transepithelial transport in this human intestinal epithelial model [1]. This contrasts with the indolequinazoline alkaloids evodiamine and rutaecarpine, which demonstrate blood-brain barrier permeability but are subject to extensive CYP1A-mediated first-pass metabolism that limonin, lacking CYP1A inhibitory or substrate activity, would not encounter [2]. The differential transport and metabolic profiles between limonoids and alkaloids preclude interchangeable use in bioavailability or formulation studies.

intestinal absorption Caco-2 monolayer bioavailability

High-Value Application Scenarios for Limonin (Evodine) CAS 1180-71-8 in Research and Industrial Settings


Analytical Reference Standard for Comprehensive Evodia Material Quality Control

Limonin serves as an essential chemical marker for comprehensive quality control of Evodia rutaecarpa raw materials and extracts. Validated HPLC-DAD methods achieve RSD below 1.85% with accuracy between 97.91–100.49% for simultaneous quantification of limonin alongside six key alkaloids [1]. Research on 18 commercial batches demonstrates that evodiamine content alone is insufficient for quality assessment; limonin must be measured together with 1-methyl-2-undecyl-4(1H)-quinolone and dihydroevocarpine to adequately differentiate and classify Evodia materials [1]. Patented separation methods can produce limonin at >99% purity from the same source material used to isolate evodiamine and rutaecarpine, enabling procurement of high-purity reference standards for analytical method validation and routine QC applications [2].

Limonoid-Specific Pharmacological Studies Requiring Absence of TRPV1/CYP1A Confounding Activity

Limonin is the appropriate compound for studies targeting limonoid-specific biological pathways, including HIV-1 protease inhibition, anti-osteoporotic activity in MC3T3-E1 cells and ovariectomized rat models, and inhibition of chemically induced carcinogenesis [1]. Unlike evodiamine and rutaecarpine, which are established TRPV1 agonists active at 10 µM and 50 µM respectively [2] and exhibit potent CYP1A2 inhibition with rutaecarpine Ki = 39 nM , limonin does not engage these targets. This absence of confounding TRPV1 agonism and CYP1A inhibition is critical for interpreting experimental outcomes in pain signaling, drug metabolism, or osteoblast differentiation studies where alkaloid-mediated effects would otherwise dominate readouts.

Bioavailability and ADME Studies Focusing on Limonoid-Class Transport Characteristics

For ADME (absorption, distribution, metabolism, excretion) investigations, limonin provides a limonoid-class transport profile distinct from the extensively metabolized indoloquinazoline alkaloids. Caco-2 monolayer studies confirm measurable transepithelial transport of limonin, evodol, and shihulimonin A [1]. This limonoid-specific transport behavior differs fundamentally from evodiamine and rutaecarpine, which exhibit blood-brain barrier permeability but undergo CYP1A-mediated metabolism that limonin, as a non-CYP1A substrate/inhibitor, avoids [3]. Procurement of limonin enables compound-class-specific absorption and disposition studies that cannot be extrapolated from alkaloid data.

Procurement for Studies Where Cytotoxicity Must Not Confound Mechanism-Specific Readouts

Limonin is suitable for mechanistic studies of anti-proliferative and anti-carcinogenic pathways where acute cytotoxicity would confound interpretation. Evodiamine and rutaecarpine exhibit IC50 values of 2.64–4.53 µM in CCRF-CEM leukemia cells, and evodiamine shows potent cytotoxicity across five tumor cell lines [1][4]. In contrast, limonin exerts anti-proliferative effects through distinct mechanisms involving inhibition of chemically induced carcinogenesis (azoxymethane-induced colon cancer) and HIV-1 protease inhibition, rather than the acute direct cytotoxicity characteristic of the alkaloids [1]. This mechanistic distinction makes limonin the appropriate selection for studies requiring viability readouts that reflect pathway-specific modulation rather than non-specific cytotoxic effects.

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